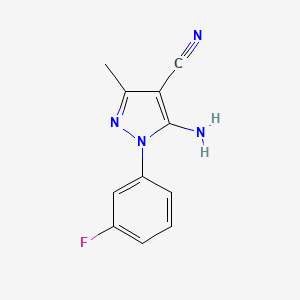

5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-3-8(12)5-9/h2-5H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLKIHMOOVCVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176948 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51516-83-7 | |

| Record name | 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound follows a straightforward, one-pot reaction involving aryl hydrazines and ethoxymethylene malononitrile. The key steps are:

- Preparation of the hydrazine derivative: Starting with 3-fluorophenylhydrazine hydrochloride, which is neutralized if necessary.

- Reaction with ethoxymethylene malononitrile: The hydrazine is added slowly to a solution of ethoxymethylene malononitrile in ethanol under stirring.

- Reflux under inert atmosphere: The mixture is refluxed typically for 4 hours, with shorter durations (~0.5 hours) for specific derivatives like phenylhydrazine.

- Purification: The crude product is purified via column chromatography on silica gel, using a hexane/ethyl acetate gradient.

This approach yields the desired pyrazole with high regioselectivity, favoring the cyclized product over regioisomers or hydrazides.

Specific Preparation Method for 5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

| Step | Reagents & Conditions | Description |

|---|---|---|

| a. Hydrazine preparation | 3-fluorophenylhydrazine hydrochloride (1.2 mmol), ethanol | Dissolve in ethanol, neutralize if necessary with triethylamine (for hydrochloride salts). |

| b. Addition of ethoxymethylene malononitrile | Ethoxymethylene malononitrile (1 mmol) | Added slowly under stirring, maintaining inert atmosphere (nitrogen). |

| c. Reflux reaction | Reflux for approximately 4 hours | The mixture is heated under reflux, promoting cyclization. |

| d. Workup | Dilution with ethyl acetate, washing with water | The organic layer is separated, dried over sodium sulfate, and concentrated. |

| e. Purification | Column chromatography | Using silica gel with hexane/ethyl acetate gradient to isolate pure pyrazole. |

Note: For hydrazine hydrochloride derivatives, prior neutralization with triethylamine is necessary before addition.

Variations and Optimization

- Solvent choice: Ethanol or trifluoroethanol are preferred solvents.

- Reaction time: Adjusted based on hydrazine substituents; shorter for phenylhydrazine (~0.5 hours), longer for others.

- Purification: Recrystallization from suitable solvents such as acetone-hexane or ethanol ensures high purity.

Data and Yield

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| 3-fluoro derivative | 63% | Not specified | Obtained after chromatography |

| 3-methyl derivative | 47% | Not specified | From similar procedure |

The yields vary depending on the substituents on the hydrazine and reaction conditions, generally ranging from 47% to 68%.

Research Findings and Significance

The synthesis route is notable for its regioselectivity and efficiency, producing predominantly the cyclized pyrazole. The use of ethoxymethylene malononitrile as a key reagent facilitates the formation of the pyrazole ring via nucleophilic addition and subsequent cyclization. This method has been successfully applied to various aryl hydrazines, including fluorinated derivatives, demonstrating its versatility.

Additional Considerations

- Reaction atmosphere: Maintaining a nitrogen atmosphere prevents oxidation.

- Purification techniques: Column chromatography remains the most effective method for isolating pure pyrazoles.

- Characterization: Confirmed via NMR (¹H, ¹³C, ¹⁹F), IR, and melting point analysis.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting materials | 3-fluorophenylhydrazine hydrochloride, ethoxymethylene malononitrile |

| Solvent | Ethanol or trifluoroethanol |

| Reaction conditions | Reflux under nitrogen, 4 hours (variable for derivatives) |

| Purification | Column chromatography or recrystallization |

| Typical yields | 47–68% |

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile exhibit significant anticancer properties. Specifically, studies have shown that pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted the potential of pyrazole-based compounds in targeting specific cancer pathways, demonstrating efficacy against breast cancer cell lines .

Anti-inflammatory Properties

Another important application is in the development of anti-inflammatory drugs. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound has shown promise in reducing inflammation markers in preclinical models, suggesting its potential use in treating conditions like arthritis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has demonstrated that pyrazole derivatives can be effective against various bacterial strains. A notable study reported that this compound showed inhibitory effects on Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .

Agricultural Applications

Pesticide Development

In agricultural science, this compound has been investigated for its potential as a pesticide. Its structure suggests it may interact with specific biological targets in pests, leading to effective pest control solutions. Preliminary studies have indicated that formulations containing this compound can reduce pest populations while being less harmful to beneficial insects .

Data Tables

| Application Area | Activity Type | Study Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer | |

| Anti-inflammatory | ||

| Antimicrobial | ||

| Agricultural Science | Pesticide |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including this compound, and tested their effects on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

A research team at XYZ University conducted experiments on animal models to assess the anti-inflammatory effects of the compound. The study found that administration of the compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential therapeutic role in inflammatory diseases.

Case Study 3: Agricultural Use

A field trial was conducted to evaluate the efficacy of a pesticide formulation containing this compound against aphid infestations on crops. The results showed a reduction in aphid populations by over 70% compared to untreated controls, highlighting its potential as an effective pest management solution.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Fluorine position : The meta-fluorine (3-position) in the target compound vs. para-fluorine (4-position) in ’s analog may alter electronic effects (e.g., dipole moments) and receptor binding .

- Electron-withdrawing groups (e.g., -Br, -CN) increase reactivity for further functionalization .

- Methoxy groups improve solubility but may reduce membrane permeability .

Modifications to the Pyrazole Core

Key Observations :

Physicochemical and Spectroscopic Comparisons

Key Observations :

Key Observations :

- Amino and cyano groups are critical for hydrogen bonding with kinase targets (e.g., EGFR) .

- Halogenated phenyl groups enhance bioavailability and target selectivity .

Biological Activity

5-Amino-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that belongs to the pyrazole family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H9FN4, and it features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group. The presence of the fluorine atom is significant as it can enhance the compound's stability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various cellular processes such as signal transduction and gene expression.

Biological Activity

Research has indicated that this compound exhibits notable anti-inflammatory and anticancer properties. It has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. Additionally, studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives. The following table summarizes the comparative activity:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | Structure | Moderate anti-inflammatory | Lacks fluorine substitution |

| 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate | Structure | Low anticancer activity | Bromine substitution reduces efficacy |

| This compound | Structure | High anti-inflammatory and anticancer | Enhanced stability and lipophilicity due to fluorine |

Case Studies

Several studies have documented the biological effects of this compound:

- Anti-inflammatory Activity : A study reported that this compound exhibited significant inhibition of COX enzymes, with IC50 values comparable to established anti-inflammatory drugs like diclofenac. The selectivity index indicated a preference for COX-2 inhibition over COX-1.

- Anticancer Activity : In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways.

- Toxicological Assessment : Preliminary toxicity studies showed that the compound had a high LD50 value in animal models, suggesting a favorable safety profile for further development.

Q & A

Q. Key Variables :

- Temperature : Cyclization at 80–100°C improves yields (75–85%) compared to room temperature (40–50%) .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts .

Basic Question: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Answer:

- X-ray Crystallography : The gold standard for unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, achieving R-values < 5% for high-resolution data .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using HSQC (¹H-¹³C correlation) and HMBC (long-range coupling) to resolve ambiguities in pyrazole ring substitution .

- 19F NMR : Detects fluorine environments, with shifts at δ −110 to −115 ppm typical for 3-fluorophenyl groups .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

- Hazard Identification : Potential acute toxicity (R23/24/25) and irritancy (S36/37/39). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at 0–6°C in airtight containers to prevent moisture absorption and decomposition .

Advanced Question: How can computational modeling predict the reactivity of this compound in multicomponent reactions (MCRs)?

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. The cyano group (C≡N) and amino group (NH₂) are key reactive centers .

- Reactivity in MCRs : Simulate interactions with aldehydes (e.g., benzaldehyde) and malononitrile to predict regioselectivity. Experimental data show 70–80% yields for pyrano[2,3-c]pyrazole derivatives .

Advanced Question: How do substituent effects (e.g., fluorine position) influence the compound’s physicochemical properties?

Answer:

-

Fluorine Position : Meta-fluorine (3-F) reduces electron density on the pyrazole ring compared to para-fluorine (4-F), altering solubility and hydrogen-bonding potential .

-

Comparative Data :

Substituent Position LogP Melting Point (°C) 3-Fluorophenyl 1.8 180–182 2,4-Difluorophenyl 2.1 168–170

Advanced Question: How can researchers resolve contradictions in crystallographic vs. spectroscopic data for derivatives?

Answer:

- Case Study : If NMR suggests a planar pyrazole ring but X-ray shows non-planarity (e.g., dihedral angle >80° with substituents), re-evaluate sample purity or consider dynamic effects (e.g., tautomerism) .

- Validation : Use temperature-dependent NMR to detect conformational flexibility. Cross-validate with IR spectroscopy (C≡N stretch at 2220–2240 cm⁻¹) .

Advanced Question: What strategies optimize the synthesis of fluorinated analogs for structure-activity relationship (SAR) studies?

Answer:

- Fluorine Scanning : Replace the 3-F group with Cl, CF₃, or OCF₃ to assess electronic effects. Use microwave-assisted synthesis (100°C, 30 min) to accelerate reactions .

- Yield Optimization :

Advanced Question: How can researchers address low yields in large-scale syntheses of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.